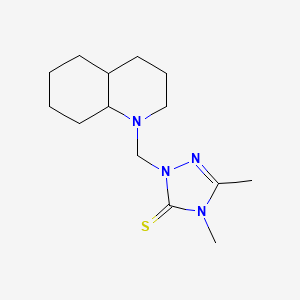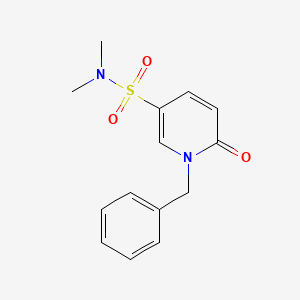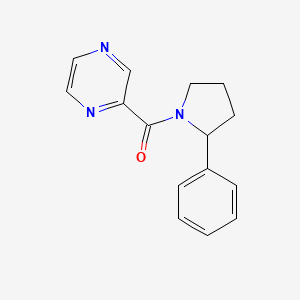![molecular formula C18H23N3O B7463189 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It has been classified as a Schedule I drug in the United States since 2011 due to its potential for abuse and harmful effects on human health. Despite its illegal status, MDPV continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone acts as a potent and selective inhibitor of the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been implicated in the drug's ability to induce euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in humans and animals. These effects include increased heart rate, blood pressure, body temperature, and respiratory rate. It also produces changes in brain activity, including increased dopamine release and altered activity in key brain regions involved in reward and motivation.
Advantages and Limitations for Lab Experiments
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone has several advantages and limitations for use in lab experiments. Its potent and selective inhibition of the dopamine and norepinephrine transporters makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, its high abuse potential and harmful side effects make it unsuitable for long-term studies or use in humans.
Future Directions
There are several future directions for research on [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone. One area of interest is the development of novel therapeutic agents based on its chemical structure and mechanism of action. Another area of interest is the investigation of its effects on brain development and function, particularly in adolescents and young adults. Finally, further research is needed to better understand the long-term effects of this compound use and abuse on human health.
Synthesis Methods
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone can be synthesized from readily available precursors using a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with piperazine and methylamine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to act as a potent and selective inhibitor of the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been implicated in the drug's ability to induce euphoria, increased energy, and heightened alertness.
This compound has also been investigated for its potential use in the treatment of various medical conditions, including attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease. However, due to its high abuse potential and harmful side effects, its therapeutic use remains limited.
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-6-4-7-16(15(14)2)20-10-12-21(13-11-20)18(22)17-8-5-9-19(17)3/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDDFKJAGUINPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)


![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)
![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)

![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)



![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)